

# Physical and chemical properties of $^{13}\text{C}$ labeled trichloronitrobenzene

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## Compound of Interest

Compound Name: 2,4,5-Trichloronitrobenzene- $^{13}\text{C}_6$

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## In-Depth Technical Guide to $^{13}\text{C}$ Labeled Trichloronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of  $^{13}\text{C}$  labeled trichloronitrobenzene. Due to the limited availability of specific experimental data for the  $^{13}\text{C}$  labeled isotopologue, this guide leverages data from its unlabeled analogue, primarily 2,4,5-trichloronitrobenzene and 2,4,6-trichloronitrobenzene, which are expected to have nearly identical physical and chemical properties. The guide includes detailed experimental protocols for synthesis and analysis, and visualizations of key workflows and metabolic pathways.

## Physical and Chemical Properties

The physical and chemical properties of  $^{13}\text{C}$  labeled trichloronitrobenzene are summarized below. The data presented is for the unlabeled isomers, 2,4,5-trichloronitrobenzene and 2,4,6-trichloronitrobenzene, and serves as a close approximation for the  $^{13}\text{C}$  labeled compound. Commercially available **2,4,5-trichloronitrobenzene- $^{13}\text{C}_6$**  has a molecular weight of 232.4 g/mol .<sup>[1]</sup><sup>[2]</sup>

Table 1: Physical Properties of Trichloronitrobenzene Isomers

Property	2,4,5-Trichloronitrobenzene	2,4,6-Trichloronitrobenzene
Appearance	Prisms or needles in alcohol; yellow powder.[3][4]	Needles in alcohol or light beige crystals.[5]
Molecular Formula	C <sub>6</sub> H <sub>2</sub> Cl <sub>3</sub> NO <sub>2</sub>	C <sub>6</sub> H <sub>2</sub> Cl <sub>3</sub> NO <sub>2</sub>
Molecular Weight	226.4 g/mol [3]	226.44 g/mol [6]
Melting Point	57.5 °C (135.5 °F)[4]	71-73 °C (160 °F)[5][7]
Boiling Point	288 °C (550 °F) at 760 mmHg[3][4]	303.2 °C at 760 mmHg[7]
Density	1.79 g/cm <sup>3</sup> at 22 °C[4][8]	1.7 g/cm <sup>3</sup> [7]
Solubility in Water	< 1 mg/mL at 16 °C (61 °F)[3]	< 1 mg/mL at 20 °C (68 °F)[5]
Vapor Pressure	0.000792 mmHg[3]	0.0 mmHg (approx.)[7]
Flash Point	> 110 °C (> 230 °F)[3]	137.2 °C[7]

Table 2: Chemical and Spectroscopic Information of Unlabeled Trichloronitrobenzene Isomers

Property	2,4,5-Trichloronitrobenzene	2,4,6-Trichloronitrobenzene
IUPAC Name	1,2,4-trichloro-5-nitrobenzene[3]	1,3,5-trichloro-2-nitrobenzene[5]
InChI Key	IBRBMZRLVYKVRF-UHFFFAOYSA-N[3]	AEBJDOTVYMITIA-UHFFFAOYSA-N[5]
SMILES	C1=C(C(=CC(=C1Cl)Cl)Cl)--INVALID-LINK--[O-][3]	C1=C(C=C(C(=C1Cl)--INVALID-LINK--[O-])Cl)Cl[5]
LogP	3.5[3]	3.41[7]
<sup>13</sup> C NMR Spectrum	Available[9]	Available[10]

## Experimental Protocols

## Proposed Synthesis of $^{13}\text{C}$ Labeled Trichloronitrobenzene

A plausible synthetic route for  $^{13}\text{C}$  labeled trichloronitrobenzene (e.g., **2,4,5-trichloronitrobenzene- $^{13}\text{C}_6$** ) involves the nitration of 1,2,4-trichlorobenzene- $^{13}\text{C}_6$ . The following is a general protocol adapted from the synthesis of the unlabeled compound.<sup>[4]</sup>

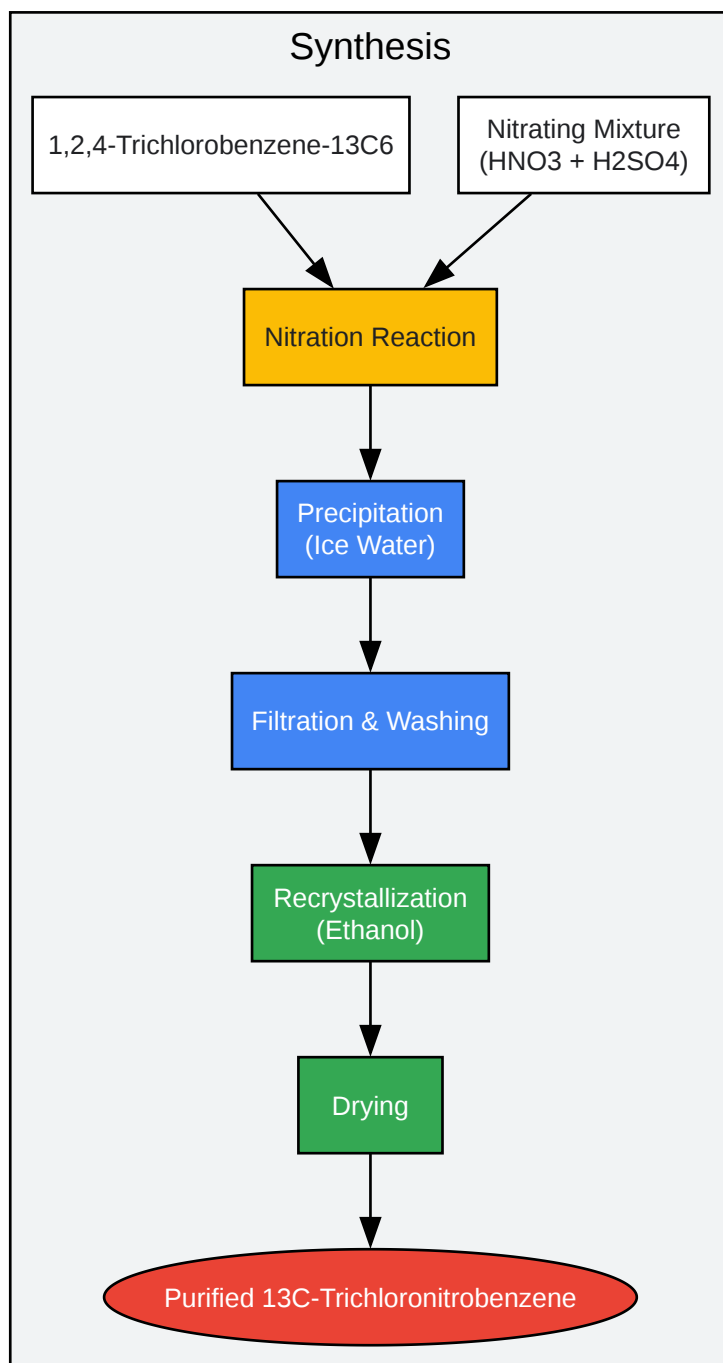
### Materials:

- 1,2,4-trichlorobenzene- $^{13}\text{C}_6$
- Concentrated nitric acid ( $\text{HNO}_3$ )
- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- Ice
- Deionized water
- Ethanol (for recrystallization)

### Procedure:

- Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid in a flask cooled in an ice bath.
- In a separate reaction vessel, add 1,2,4-trichlorobenzene- $^{13}\text{C}_6$ .
- Slowly add the prepared nitrating mixture dropwise to the 1,2,4-trichlorobenzene- $^{13}\text{C}_6$  while maintaining a low temperature with an ice bath and stirring continuously.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to  $50^\circ\text{C}$  for approximately 2 hours, monitoring the reaction progress by GC-MS.
- Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice water to precipitate the crude product.

- Filter the precipitate and wash thoroughly with cold deionized water until the washings are neutral.
- Purify the crude **2,4,5-trichloronitrobenzene-13C6** by recrystallization from ethanol.
- Dry the purified product under vacuum.
- Confirm the identity and purity of the final product using techniques such as NMR, MS, and HPLC.

Synthesis Workflow for  $^{13}\text{C}$  Labeled Trichloronitrobenzene[Click to download full resolution via product page](#)

Synthesis Workflow

## Analytical Methodologies

This protocol is based on EPA Method 8330B for the analysis of nitroaromatics in water and soil.[\[11\]](#)[\[12\]](#)

#### Instrumentation:

- HPLC system with a UV detector
- C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

#### Reagents:

- Methanol (HPLC grade)
- Deionized water
- Acetonitrile (HPLC grade)
- Ammonium formate (for alternative mobile phase)

#### Procedure:

- Sample Preparation (Solid Samples):
  - Extract a known weight of the sample (e.g., soil) with acetonitrile in an ultrasonic bath.
  - Filter the extract before injection.
- Sample Preparation (Aqueous Samples):
  - For low concentrations, use solid-phase extraction (SPE) for sample preconcentration.[\[13\]](#)
  - For higher concentrations, direct injection after filtration may be possible.
- Chromatographic Conditions:
  - Mobile Phase: Isocratic mixture of Methanol:Water (50:50, v/v).[\[11\]](#)
  - Flow Rate: 1.5 mL/min.[\[11\]](#)

- Injection Volume: 100  $\mu$ L.[\[11\]](#)
- Detection: UV at 254 nm.[\[11\]](#)
- Analysis:
  - Prepare a series of calibration standards of the  $^{13}\text{C}$  labeled trichloronitrobenzene in acetonitrile.
  - Inject the standards to generate a calibration curve.
  - Inject the prepared sample extracts.
  - Identify and quantify the  $^{13}\text{C}$  labeled trichloronitrobenzene by comparing its retention time and peak area to those of the standards.

This is a general protocol for the analysis of nitroaromatic compounds.

Instrumentation:

- Gas chromatograph with a mass spectrometer detector.
- Capillary column (e.g., 30 m x 0.32 mm ID, 0.25  $\mu$ m film thickness).

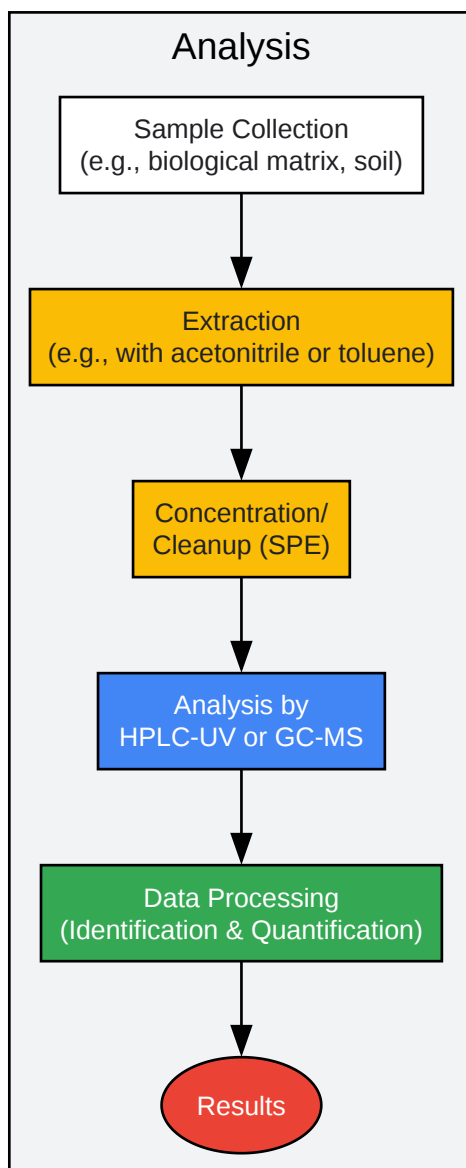
Procedure:

- Sample Preparation:
  - Extract the sample with a suitable solvent (e.g., toluene, isooctane).
  - Concentrate the extract if necessary.
- GC-MS Conditions:
  - Injector Temperature: 250°C.[\[11\]](#)
  - Carrier Gas: Helium or Nitrogen.[\[11\]](#)
  - Oven Temperature Program:

- Initial temperature: 60°C, hold for 1 minute.
- Ramp to 200°C at 10°C/min.
- Ramp to 280°C at 20°C/min, hold for 5 minutes.[\[11\]](#)
- Detector Temperature: 300°C.[\[11\]](#)
- Mass Spectrometer: Operate in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
- Analysis:
  - Prepare calibration standards in the same solvent as the samples.
  - Analyze the standards and samples.
  - Identify the <sup>13</sup>C labeled trichloronitrobenzene by its retention time and mass spectrum. The molecular ion and characteristic fragment ions will be shifted by +6 amu (for a <sup>13</sup>C<sub>6</sub> labeled compound) compared to the unlabeled standard.
  - Quantify using the calibration curve.



## General Analytical Workflow



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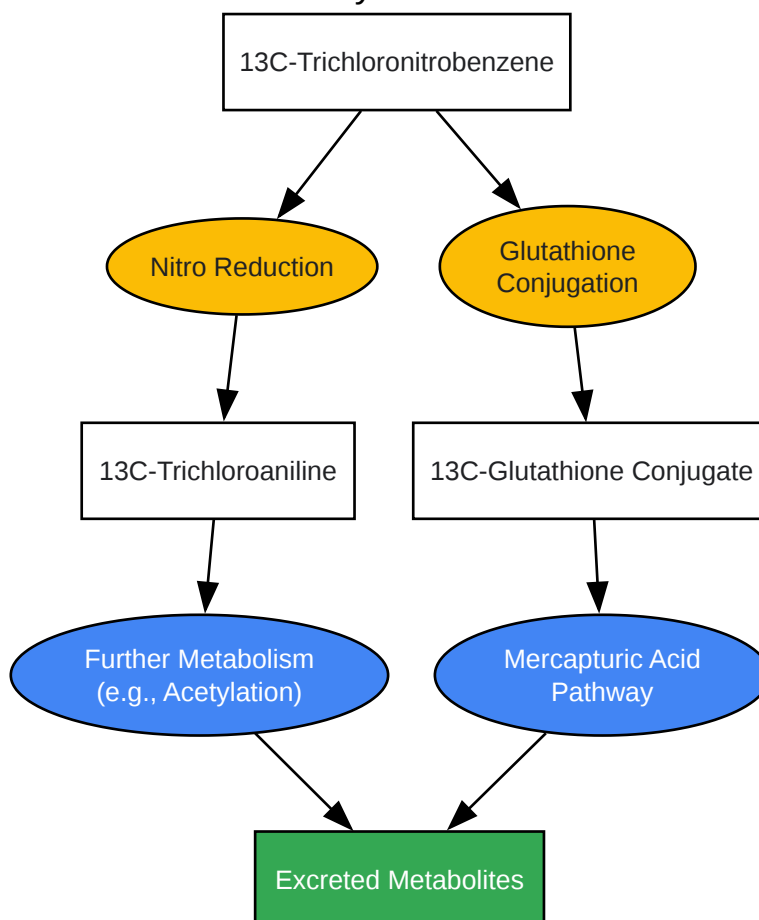
## Analytical Workflow

## Putative Metabolic Pathway

The metabolism of trichloronitrobenzenes in mammals has been studied, with key transformation pathways identified for related compounds like dichloronitrobenzenes.<sup>[14][15]</sup> Based on this, a putative metabolic pathway for <sup>13</sup>C labeled trichloronitrobenzene can be

proposed. The primary metabolic routes are expected to be reduction of the nitro group and conjugation with glutathione.

### Putative Metabolic Pathway of <sup>13</sup>C-Trichloronitrobenzene



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### Metabolic Pathway

Disclaimer: This guide is intended for informational purposes for research and development professionals. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions. The physical and chemical property data for unlabeled compounds are provided as an estimate for the <sup>13</sup>C labeled analogue and should be confirmed experimentally.

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